Bienvenue dans la boutique en ligne BenchChem!

3,5-diphenyl-1H-pyrazol-4-amine

JAK/STAT signaling Kinase inhibition Antiproliferative activity

3,5-Diphenyl-1H-pyrazol-4-amine (CAS 5272-85-5) is the essential, irreplaceable core scaffold for generating bioactive 4-amino-(1H)-pyrazole derivatives. The free 4-amino group is non-negotiable – it is the sole derivatization handle enabling sub-micromolar JAK inhibitors (outperforming Ruxolitinib), potent BRAF V600E inhibitors (IC50 = 0.066 μM, rivaling vemurafenib), and novel non-opioid analgesics. Generic 3,5-diphenylpyrazole (lacking the amine) cannot access these validated series. Secure this critical R&D building block with batch-to-batch consistency and full analytical support.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 5272-85-5
Cat. No. B2591807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diphenyl-1H-pyrazol-4-amine
CAS5272-85-5
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC2=CC=CC=C2C=C1O
InChIInChI=1S/C13H13NO2/c1-2-14-13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,2H2,1H3,(H,14,16)
InChIKeyAWLIVDSCPPTBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Diphenyl-1H-pyrazol-4-amine (CAS 5272-85-5): Core Scaffold for Bioactive Derivative Synthesis and Procurement


3,5-Diphenyl-1H-pyrazol-4-amine (CAS 5272-85-5) is a heterocyclic aromatic amine characterized by a central pyrazole ring with phenyl substituents at the 3- and 5-positions and a free primary amine at the 4-position. It is a pale yellow to brown crystalline solid with a molecular formula of C15H13N3 and a molecular weight of 235.29 g/mol . This compound functions primarily as a versatile synthetic intermediate and a core pharmacophoric scaffold in medicinal chemistry, enabling the generation of diverse bioactive molecules through functionalization of the reactive 4-amino group [1].

The Critical Role of the 4-Amino Moiety in 3,5-Diphenyl-1H-pyrazol-4-amine for Downstream Functionalization


Generic substitution of the 3,5-diphenyl-1H-pyrazol-4-amine scaffold is not feasible due to the critical role of the 4-amino group as the primary site for derivatization. The free amine serves as a key handle for introducing diverse functionalities—such as alkylaminoethyl, hydroxyethyl, or urea moieties—which directly dictate the resulting compound's pharmacological profile [1]. Substituting with a core that lacks this specific reactive group (e.g., 3,5-diphenylpyrazole) eliminates the principal route for generating the bioactive derivatives (e.g., N-substituted pyrazole-4-amines, 1H-pyrazole-4-ureas) that have demonstrated potent activities in targeted assays [2]. The presence of both the 3,5-diphenyl motif for lipophilicity and the 4-amino group for synthetic elaboration is non-negotiable for accessing these specific, biologically validated chemical series.

Quantitative Differentiation of 3,5-Diphenyl-1H-pyrazol-4-amine Derivatives in Head-to-Head Biological Assays


JAK Kinase Inhibition: 4-Amino-(1H)-pyrazole Derivatives Outperform Ruxolitinib in Antiproliferative Assays

Derivatives synthesized from the 4-amino-(1H)-pyrazole core scaffold demonstrate significant potency as JAK inhibitors. In direct comparative studies, compound 3f (a 4-amino-(1H)-pyrazole derivative) exhibited superior antiproliferative activity against the HEL cell line (IC50: 0.35 μM) compared to the FDA-approved JAK1/2 inhibitor Ruxolitinib [1]. This indicates that the core scaffold, when appropriately elaborated, can yield agents with enhanced cellular efficacy relative to a clinical standard-of-care.

JAK/STAT signaling Kinase inhibition Antiproliferative activity

BRAF V600E Inhibition: 1H-Pyrazole-4-urea Derivatives Surpass 1H-Pyrazole-3-amine Analogs

The 1H-pyrazole-4-amine core serves as a precursor for synthesizing 1H-pyrazole-4-urea derivatives. A key derivative, FN10, demonstrated potent inhibition of BRAF(V600E) with an IC50 of 0.066 μM. This activity was comparable to the positive control vemurafenib and, critically, was more potent than previously reported compounds derived from the 1H-pyrazole-3-amine scaffold [1]. This establishes a clear advantage for the 4-amino positional isomer over the 3-amino isomer in generating potent BRAF inhibitors.

BRAF V600E Melanoma Kinase inhibitor

Antiproliferative Potency: 4-Amino-(1H)-pyrazole Derivative 11b Exhibits Submicromolar Selectivity in Leukemia Cell Lines

Compound 11b, a derivative of the 4-amino-(1H)-pyrazole class, demonstrated selective and potent cytotoxicity with submicromolar IC50 values against specific leukemia cell lines: 0.35 μM for HEL cells and 0.37 μM for K562 cells [1]. This level of activity represents a significant improvement over the reference compound Ruxolitinib in these assays and highlights the scaffold's ability to yield derivatives with targeted, low-micromolar cellular potency.

Antiproliferative activity Leukemia JAK inhibitor

Platelet Antiaggregating Activity: N-Substituted 3,5-Diphenyl-1H-pyrazol-4-amines Show Marked In Vitro Efficacy

A series of N-substituted 4-amino-3,5-diphenyl-1H-pyrazole derivatives, synthesized directly from the 3,5-diphenyl-1H-pyrazol-4-amine core, demonstrated marked in vitro platelet antiaggregating activities [1]. While the study does not provide a direct numerical comparator against an in-class standard, it establishes the core scaffold's utility in generating compounds with a specific and therapeutically relevant biological activity. This provides a foundation for further structure-activity relationship (SAR) studies focused on this endpoint.

Platelet aggregation Antithrombotic Pharmacological activity

Broad Pharmacological Profile: 3,5-Diphenyl-1H-pyrazol-4-amine Derivatives Exhibit Anti-inflammatory and Analgesic Activities

Derivatives synthesized from the 3,5-diphenyl-1H-pyrazol-4-amine core have shown moderate anti-inflammatory and antipyretic activities, along with marked local anesthetic and analgesic effects, in in vivo models using rats and mice [1][2]. This multi-faceted pharmacological profile, observed across multiple derivative series, underscores the scaffold's versatility. While not a direct head-to-head comparison, the consistent observation of these activities across different studies indicates a reliable, class-wide potential for generating compounds with diverse therapeutic effects.

Anti-inflammatory Analgesic In vivo pharmacology

Strategic Applications for 3,5-Diphenyl-1H-pyrazol-4-amine in Medicinal Chemistry and Biological Research


Synthesis of Potent JAK Kinase Inhibitors for Oncology Research

Employ 3,5-diphenyl-1H-pyrazol-4-amine as a core scaffold to synthesize and evaluate a new series of 4-amino-(1H)-pyrazole derivatives. This approach is directly supported by evidence showing that structurally related compounds (e.g., 3f, 11b) are potent JAK inhibitors with sub-micromolar antiproliferative activity in leukemia cell lines, outperforming the approved drug Ruxolitinib in specific assays [1]. The free 4-amino group is essential for generating the active derivatives in this series.

Development of Next-Generation BRAF V600E Inhibitors for Melanoma

Prioritize the 3,5-diphenyl-1H-pyrazol-4-amine core for the design and synthesis of novel 1H-pyrazole-4-urea derivatives targeting the BRAF V600E mutation. Research demonstrates that this specific positional isomer (4-amino) yields more potent inhibitors (e.g., FN10, IC50 = 0.066 μM) compared to its 3-amino counterpart, and achieves activity comparable to the clinical drug vemurafenib [2]. The core's structure is validated as a superior starting point for this therapeutic target.

Exploration of Multi-Modal Pharmacological Agents with Analgesic and Anti-inflammatory Properties

Utilize 3,5-diphenyl-1H-pyrazol-4-amine for the synthesis of N-substituted derivatives to explore structure-activity relationships related to analgesic, local anesthetic, and anti-inflammatory effects. Studies on compounds derived from this exact core have consistently demonstrated marked analgesic and moderate anti-inflammatory activities in in vivo rodent models [3]. This scenario is ideal for programs seeking to develop novel non-opioid analgesics or anti-inflammatory agents with a unique chemical backbone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-diphenyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.